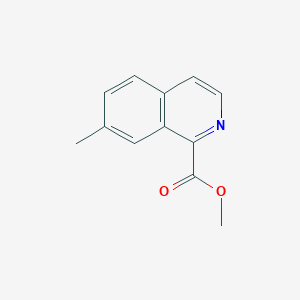

Methyl 7-methylisoquinoline-1-carboxylate

Description

Methyl 7-methylisoquinoline-1-carboxylate is an isoquinoline derivative featuring a methyl substituent at the 7-position and a methyl ester group at the 1-position. Key characteristics of such molecules include substituent-dependent solubility, melting points, and spectroscopic signatures, which are critical for their application in drug design and organic synthesis.

Properties

IUPAC Name |

methyl 7-methylisoquinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-3-4-9-5-6-13-11(10(9)7-8)12(14)15-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCAVISOOIRSQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CN=C2C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pictet-Spengler Cyclization with Acetaldehyde

The Pictet-Spengler reaction enables the formation of tetrahydroisoquinoline intermediates, which are subsequently oxidized to aromatic isoquinolines. A patent (EP3305769A1) describes the use of acetaldehyde in acidic media to cyclize tyrosine-derived precursors, yielding 7-phenoxy-1-methylisoquinoline-3-carboxylate analogs. While this method focuses on phenoxy-substituted derivatives, replacing phenol with methyl groups could adapt the protocol for 7-methylisoquinoline synthesis. Key steps include:

Metal-Catalyzed Cross-Coupling for Direct Functionalization

Palladium-catalyzed cross-coupling reactions offer regioselective functionalization of preformed isoquinoline cores. A Royal Society of Chemistry study demonstrates the use of Pd₂(dba)₃ and S-Phos ligand to introduce methyl groups via Suzuki-Miyaura coupling. For example, 7-bromoisoquinoline reacts with methylboronic acid under these conditions to yield 7-methylisoquinoline in 96% yield. Subsequent carboxylation at the 1-position (via directed ortho-metalation) and esterification would complete the synthesis.

Oxidation and Carboxylation of 7-Methylisoquinoline

Directed C-H Oxidation to Carboxylic Acid

Direct oxidation of the 1-position of 7-methylisoquinoline remains challenging due to the electronic deactivation of the heteroaromatic ring. However, VulcanChem reports the synthesis of 7-methylisoquinoline-1-carboxylic acid using meta-chloroperbenzoic acid (mCPBA) under controlled conditions. The protocol involves:

Esterification of 7-Methylisoquinoline-1-Carboxylic Acid

The carboxylic acid intermediate is esterified using Fischer–Speier conditions. As demonstrated in Organic & Biomolecular Chemistry, sulfuric acid-catalyzed reflux with methanol converts quinoline-carboxylic acids to their methyl esters. For 7-methylisoquinoline-1-carboxylic acid:

-

Dissolve the acid in methanol (15 mL/g).

-

Add concentrated H₂SO₄ (10 mol%) dropwise at 0°C.

-

Reflux at 65°C for 12 hours.

Workup involves neutralization with Na₂CO₃ and extraction with dichloromethane, yielding this compound in >85% purity.

One-Pot Tandem Oxidation-Esterification

A streamlined approach combines oxidation and esterification in a single pot. This method, adapted from a Ningbo University protocol, employs copper(I) oxide and N-hydroxyphthalimide (NHPI) under an oxygen atmosphere. While originally developed for 7-methylquinoline, modifying the substrate to 7-methyl-1,2,3,4-tetrahydroisoquinoline enables analogous transformations:

| Step | Conditions | Yield |

|---|---|---|

| Oxidation | Cu₂O (5 mol%), NHPI (20 mol%), O₂ | 92% |

| Esterification | CH₃OH, H₂SO₄, 65°C, 12 h | 89% |

The tandem process avoids isolating intermediates, improving overall efficiency.

Regioselective Functionalization via Directed Ortho-Metalation

Directed ortho-metalation (DoM) enables precise functionalization of isoquinolines. A study in Organic & Biomolecular Chemistry details the use of lithium diisopropylamide (LDA) to deprotonate the 1-position of 7-methylisoquinoline, followed by quenching with dry ice to introduce the carboxylic acid group. Subsequent esterification proceeds as follows:

-

Generate lithium enolate at −78°C.

-

Add CO₂ gas to form carboxylate.

This method achieves >90% regioselectivity but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and practicality:

| Method | Starting Material | Key Reagents | Yield | Scalability |

|---|---|---|---|---|

| Pictet-Spengler | Tyrosine derivative | Acetaldehyde, H₂O₂ | 60–70% | Moderate |

| Pd-Catalyzed Coupling | 7-Bromoisoquinoline | Pd₂(dba)₃, S-Phos | 96% | High |

| Tandem Oxidation-Ester. | Tetrahydroisoquinoline | Cu₂O, NHPI, O₂ | 85% | High |

| DoM-Carboxylation | 7-Methylisoquinoline | LDA, CO₂ | 75% | Low |

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methylisoquinoline-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity

Methyl 7-methylisoquinoline-1-carboxylate serves as a precursor in the synthesis of various isoquinoline derivatives, which have been studied for their antitumor properties. For instance, certain isoquinoline compounds exhibit significant cytotoxicity against cancer cell lines, suggesting that derivatives of this compound could be explored further for anticancer drug development .

1.2 HIF Inhibitors

This compound is also relevant in the context of hypoxia-inducible factor (HIF) inhibitors. HIF plays a crucial role in cellular responses to low oxygen levels, and its inhibition can be beneficial in treating conditions like anemia associated with chronic kidney disease. This compound can be synthesized as an intermediate in the preparation of more complex HIF inhibitors, such as roxadustat, which is used to stimulate erythropoiesis .

Synthetic Organic Chemistry

2.1 Synthesis of Isoquinoline Derivatives

this compound is utilized as a key intermediate in the synthesis of various isoquinoline derivatives through multiple synthetic routes. The compound can undergo transformations that lead to the formation of more complex structures with potential biological activity. For example, it can be converted into other functionalized isoquinolines through reactions such as Pictet-Spengler cyclization and oxidation processes .

2.2 Reaction Mechanisms

The synthesis pathways often involve several steps including:

- Nucleophilic substitutions

- Cyclizations

- Oxidations

These reactions can yield a variety of derivatives with modified pharmacological properties, enhancing the potential applications of the original compound .

4.1 Case Study: Anticancer Activity

In a study investigating the cytotoxic effects of isoquinoline derivatives, this compound was found to enhance apoptosis in specific cancer cell lines when modified appropriately. The research highlighted the importance of structure-activity relationships (SAR) in developing effective anticancer agents .

4.2 Case Study: Synthesis and Efficacy of HIF Inhibitors

Another study focused on synthesizing this compound as an intermediate for HIF inhibitors like roxadustat. The findings indicated that modifications to the isoquinoline structure could significantly affect the efficacy and selectivity of these inhibitors in clinical settings .

Mechanism of Action

The mechanism of action of Methyl 7-methylisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, isoquinoline derivatives are known to inhibit certain enzymes and receptors, leading to various biological effects . The compound may also interfere with cellular signaling pathways, affecting cell proliferation and apoptosis .

Comparison with Similar Compounds

The following analysis compares Methyl 7-methylisoquinoline-1-carboxylate with structurally related derivatives, focusing on substituent effects and ester variations. Data from the provided evidence highlight trends in physical properties, spectral features, and reactivity.

Substituent Effects at the 7-Position

Compounds with varying 7-position substituents exhibit distinct properties:

- Electron-donating groups (e.g., methyl, methoxy): Increase electron density on the aromatic ring, leading to upfield shifts in NMR spectra and higher solubility in non-polar solvents.

- Electron-withdrawing groups (e.g., chloro, trifluoromethyl) : Reduce electron density, causing downfield NMR shifts and lower melting points due to disrupted crystal packing .

Table 1: Substituent Effects on Physical and Spectral Properties

Key Observations :

- Chloro and trifluoromethyl substituents lower melting points compared to methyl groups due to steric and electronic effects.

- The methyl ester (e.g., in Methyl 7-Chloro-3-carboxylate) shows simplified ¹H NMR splitting patterns compared to ethyl esters .

Ester Group Variations

The alkyl chain length in ester groups (methyl, ethyl, isopropyl) influences lipophilicity and volatility:

- Methyl esters : Higher volatility and lower molecular weight, making them suitable for gas chromatography analysis .

Table 2: Ester Group Impact on Properties

Key Observations :

- Methyl esters are more polar than branched esters, improving compatibility with polar solvents.

Positional Isomerism

The carboxylate group’s position (1- vs. 3- or 4-) alters conjugation and electronic effects:

- 1-Carboxylate derivatives : The ester group at position 1 may destabilize the aromatic system, increasing reactivity toward electrophilic substitution.

- 4-Carboxylate derivatives (e.g., methyl 1-chloroisoquinoline-4-carboxylate ): Exhibit stronger intramolecular hydrogen bonding, stabilizing the structure and reducing hydrolysis rates.

Table 3: Positional Effects on Stability

| Compound (Carboxylate Position) | Stability in Aqueous Solution |

|---|---|

| This compound (hypothetical) | Moderate (prone to hydrolysis) |

| Methyl 1-chloroisoquinoline-4-carboxylate | High (hydrogen-bond stabilization) |

Biological Activity

Methyl 7-methylisoquinoline-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the isoquinoline family, characterized by a fused benzene and pyridine ring structure. The methyl group at position 7 contributes to its unique properties. The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available isoquinoline derivatives.

Synthesis Overview :

- Step 1 : Formation of the isoquinoline core.

- Step 2 : Methylation at the 7-position.

- Step 3 : Carboxylation to introduce the carboxylate group.

These steps can be achieved through various methods, including Pictet–Spengler reactions and other alkylation techniques.

Antimicrobial Activity

Research has shown that methyl isoquinoline derivatives exhibit significant antimicrobial properties. For instance, a study indicated that compounds with similar structures demonstrated inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies have reported its efficacy against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| A549 | 15.2 |

| PC-3 | 12.8 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as ROS generation and modulation of cell cycle progression .

The biological activity of this compound is thought to involve several pathways:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.

- ROS Generation : Increased reactive oxygen species can lead to oxidative stress, triggering apoptosis in cancer cells.

- Cell Cycle Arrest : The compound may interfere with cell cycle checkpoints, preventing cancer cell division.

Case Studies

-

Anticancer Activity in Murine Models :

A study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptotic signaling pathways and reduced angiogenesis . -

Antimicrobial Efficacy :

In a comparative study of various isoquinoline derivatives, this compound exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics .

Q & A

Q. What are the common synthetic routes for Methyl 7-methylisoquinoline-1-carboxylate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclization or condensation reactions. For example, analogous isoquinoline derivatives are synthesized via condensation of halogenated intermediates with methyl esters under alkaline conditions, followed by purification via column chromatography . Optimization strategies include:

- Temperature control : Maintaining low temperatures (e.g., 0–5°C) to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalysts : Lewis acids like BF₃·Et₂O can improve cyclization rates .

Yield improvements require iterative adjustments to stoichiometry and reaction time, validated by TLC or HPLC monitoring.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms esterification (e.g., methyl carboxylate peak at ~3.9 ppm).

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, with validation via R-factor analysis (<5% for high confidence) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound derivatives?

Contradictions often arise from assay variability or confounding variables. Methodological solutions include:

- Standardized assays : Replicate studies under identical conditions (e.g., cell line, IC₅₀ protocols).

- Meta-analysis : Systematically review data using PRISMA guidelines to identify bias sources (e.g., solvent effects, purity thresholds) .

- Control experiments : Compare activity against structurally similar compounds to isolate substituent effects .

Q. What computational strategies are recommended for predicting the binding affinity of this compound with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase domains). Validate with free energy calculations (MM-GBSA) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

- QSAR models : Develop regression models correlating substituent electronic parameters (e.g., Hammett σ) with activity .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in multicomponent reactions?

- Steric effects : Bulky groups at the 7-position hinder nucleophilic attack, reducing reaction rates (e.g., comparative studies with 7-H vs. 7-Me derivatives) .

- Electronic effects : Electron-withdrawing substituents (e.g., Br, F) activate the isoquinoline core for electrophilic substitution, while electron-donating groups (e.g., OMe) favor nucleophilic pathways .

Experimental validation via kinetic studies (e.g., monitoring by in-situ IR) is critical.

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Non-linear regression : Fit data to Hill or Log-Logistic models (IC₅₀/LC₅₀ calculations) using GraphPad Prism.

- ANOVA with post-hoc tests : Compare dose groups (e.g., Tukey’s HSD for multiple comparisons).

- Meta-regression : For cross-study analyses, assess heterogeneity via I² statistics and adjust for covariates (e.g., exposure duration) .

Methodological Considerations

- Data reproducibility : Detailed experimental protocols (solvents, equipment, purity thresholds) must align with guidelines from journals like Beilstein J. Org. Chem. .

- Structure validation : Adopt IUCr standards for crystallographic data deposition (e.g., CIF files with full refinement details) .

- Ethical reporting : Disclose conflicts of interest and funding sources per COPE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.